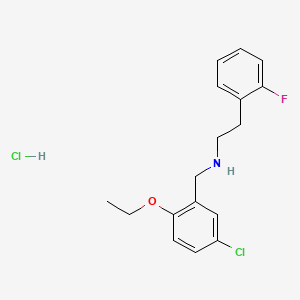amino]-N-(2-fluorophenyl)benzamide](/img/structure/B4178201.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide
説明
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide, also known as CFTR modulator, is a small molecule drug that has been developed for the treatment of cystic fibrosis. It is a promising drug that has shown great potential in the scientific research community for its ability to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
科学的研究の応用
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide modulator has been extensively studied in the scientific research community for its potential use in the treatment of cystic fibrosis. It has been shown to improve the function of the 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide protein, which is defective in individuals with cystic fibrosis. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide modulator has also been studied for its potential use in the treatment of other diseases that are caused by defects in ion channels, such as polycystic kidney disease.
作用機序
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide modulator works by binding to the 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide protein and improving its function. The 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide protein is responsible for regulating the flow of chloride ions in and out of cells. In individuals with cystic fibrosis, the 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide protein is defective and does not function properly. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide modulator helps to improve the function of the 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide protein, which leads to improved chloride ion transport and better hydration of the airway surface.
Biochemical and Physiological Effects:
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide modulator has been shown to have a number of biochemical and physiological effects. It improves the function of the 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide protein, which leads to improved chloride ion transport and better hydration of the airway surface. This leads to improved lung function and a reduction in the frequency and severity of pulmonary exacerbations in individuals with cystic fibrosis.
実験室実験の利点と制限
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide modulator has a number of advantages for lab experiments. It is a small molecule drug that is easy to synthesize and purify. It has also been extensively studied in the scientific research community and has a well-established mechanism of action. However, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide modulator also has some limitations for lab experiments. It is a complex drug that requires specialized equipment and expertise to synthesize. It is also expensive to produce, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide modulator research. One area of interest is the development of new 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide modulators that are more potent and have fewer side effects than the current generation of drugs. Another area of interest is the development of combination therapies that target multiple aspects of cystic fibrosis pathology. Finally, there is a need for more research into the long-term effects of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide modulator treatment, particularly with regards to its impact on lung function and quality of life in individuals with cystic fibrosis.
特性
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3S/c1-24(28(26,27)17-12-8-15(21)9-13-17)16-10-6-14(7-11-16)20(25)23-19-5-3-2-4-18(19)22/h2-13H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOPPBLGOHAUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfonyl](methyl)amino}-N-(2-fluorophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-bromophenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4178125.png)
![ethyl 3-methyl-6-(4-morpholinyl)-1-phenyl-4-(trifluoromethyl)-1,4-dihydropyrazolo[4,3-e][1,3]oxazine-4-carboxylate](/img/structure/B4178130.png)

![1-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B4178155.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4178160.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B4178162.png)
![N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4178179.png)
![1-(cyclopentylamino)-3-[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol hydrochloride](/img/structure/B4178186.png)
![4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}-N-(4-chlorophenyl)benzamide](/img/structure/B4178193.png)
![ethyl 4-[(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B4178194.png)
![4'-ethyl 3-methyl 2-amino-5'-(2-ethoxy-2-oxoethyl)-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-3,4'-dicarboxylate](/img/structure/B4178195.png)
![N-cyclohexyl-6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4178208.png)
![4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide](/img/structure/B4178215.png)
![2-(4-bromophenyl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4178217.png)